molecular formula C15H25ClN6O4 B583876 Acyclovir N-Ethyl-L-valinate Hydrochloride CAS No. 1346617-49-9

Acyclovir N-Ethyl-L-valinate Hydrochloride

Cat. No.: B583876
CAS No.: 1346617-49-9
M. Wt: 388.853
InChI Key: YOYUKRMZXJXIMC-PPHPATTJSA-N
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Description

Acyclovir N-Ethyl-L-valinate Hydrochloride is a derivative of valacyclovir, an antiviral medication used to treat infections caused by herpes viruses, including herpes simplex virus types 1 and 2, and varicella-zoster virus. This compound is a prodrug, meaning it is converted into its active form, acyclovir, in the body. Acyclovir works by inhibiting the replication of viral DNA, thus preventing the virus from multiplying and spreading.

Mechanism of Action

Target of Action

N-Ethyl valacyclovir hydrochloride, also known as Acyclovir N-Ethyl-L-valinate Hydrochloride, primarily targets two key proteins in the herpes simplex virus (HSV): Thymidine kinase and DNA polymerase catalytic subunit . Thymidine kinase is a substrate for the drug, while the DNA polymerase catalytic subunit is inhibited by it .

Mode of Action

N-Ethyl valacyclovir hydrochloride is an antiviral drug that acts as a prodrug. It is rapidly and almost completely converted in the body to aciclovir and valine, likely by the enzyme valacyclovir hydrolase . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), and Epstein-Barr . Aciclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate, which competitively inhibits viral DNA polymerase .

Biochemical Pathways

The active triphosphate metabolite of aciclovir, Aciclo-GTP, is a potent inhibitor of viral DNA replication. Aciclo-GTP competitively inhibits and inactivates the viral DNA polymerase . Its monophosphate form also incorporates into the viral DNA, resulting in chain termination .

Pharmacokinetics

Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than aciclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield aciclovir and L-valine . The main route of acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .

Result of Action

The result of the action of N-Ethyl valacyclovir hydrochloride is the inhibition of viral DNA replication, which prevents the virus from multiplying and spreading. This leads to a decrease in the severity and duration of outbreaks of herpes infections .

Action Environment

The action of N-Ethyl valacyclovir hydrochloride can be influenced by various environmental factors. For instance, the rate of the reaction of the drug with permanganate was found to be associated with an increase in concentrations of alkali, reductant, and temperature . Additionally, the expression levels of certain dipeptide transporters in the body, such as hPEPT-1 and HPT-1, can affect the pharmacokinetics of valacyclovir .

Biochemical Analysis

Biochemical Properties

N-Ethyl valacyclovir hydrochloride interacts with various enzymes and proteins in biochemical reactions. The exact mechanism of increased absorption with N-Ethyl valacyclovir hydrochloride is not fully determined but probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .

Cellular Effects

N-Ethyl valacyclovir hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Ethyl valacyclovir hydrochloride exerts its effects at the molecular level. It is rapidly and almost completely converted in man to aciclovir after oral administration . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses .

Temporal Effects in Laboratory Settings

The effects of N-Ethyl valacyclovir hydrochloride change over time in laboratory settings. The reaction exhibiting a 2:1 stoichiometry has been studied over a wide range of experimental conditions .

Dosage Effects in Animal Models

The effects of N-Ethyl valacyclovir hydrochloride vary with different dosages in animal models. Some studies in animals and humans have noted a reduction in bioavailability with increasing doses .

Metabolic Pathways

N-Ethyl valacyclovir hydrochloride is involved in various metabolic pathways. The distribution, intracellular kinetics, metabolism, and excretion of aciclovir after its entry into the systemic circulation are identical whether it is administered as oral aciclovir, oral valaciclovir, or intravenous aciclovir .

Transport and Distribution

N-Ethyl valacyclovir hydrochloride is transported and distributed within cells and tissues. The exact mechanism of increased absorption with N-Ethyl valacyclovir hydrochloride probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acyclovir N-Ethyl-L-valinate Hydrochloride involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Acyclovir N-Ethyl-L-valinate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O4.ClH/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22;/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYUKRMZXJXIMC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158860
Record name N-Ethyl valacyclovir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346617-49-9
Record name N-Ethyl valacyclovir hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl valacyclovir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYL VALACYCLOVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3FSW5T61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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